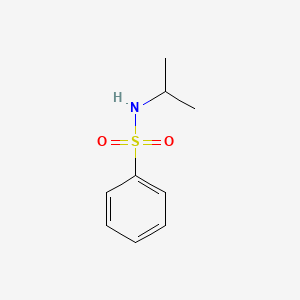

n-Isopropylbenzenesulfonamide

Übersicht

Beschreibung

N-Isopropylbenzenesulfonamide is a chemical compound with the CAS Number: 5339-69-5 . It has a molecular weight of 199.27 and its IUPAC name is N-isopropylbenzenesulfonamide .

Molecular Structure Analysis

The molecular formula of n-Isopropylbenzenesulfonamide is C9H13NO2S . Its average mass is 199.270 Da and its monoisotopic mass is 199.066696 Da .Physical And Chemical Properties Analysis

N-Isopropylbenzenesulfonamide is a solid or liquid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

n-Isopropylbenzenesulfonamide: exhibits antibacterial activity due to its sulfonamide group. It’s structurally related to many other sulfonamide drugs that are used to treat bacterial infections in humans and animals. These compounds work by inhibiting the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth .

Anti-Carbonic Anhydrase Activity

This compound also shows potential in treating conditions like glaucoma due to its anti-carbonic anhydrase activity. Carbonic anhydrase inhibitors are used to reduce intraocular pressure by decreasing the production of aqueous humor in the eye .

Diuretic Applications

Sulfonamides, including n-Isopropylbenzenesulfonamide , can act as diuretics. They are used to promote the excretion of salt and water from the body, which is beneficial in conditions like hypertension and certain types of heart failure .

Hypoglycemic Effects

Research has indicated that sulfonamides can have hypoglycemic effects, making them useful in the management of type 2 diabetes by helping to lower blood sugar levels .

Thyroiditis Treatment

The anti-inflammatory properties of sulfonamides can be leveraged in the treatment of thyroiditis, reducing inflammation of the thyroid gland .

Environmental Toxicity Studies

n-Isopropylbenzenesulfonamide: and its derivatives are not readily biodegradable, which raises concerns about environmental toxicity. Studies on their impact on ecosystems and how to mitigate their effects are an important area of research .

Drug Allergy and Toxicity Research

Understanding the allergic reactions and toxicity of sulfonamides, including n-Isopropylbenzenesulfonamide , is crucial. Research in this field focuses on the incidence of adverse drug reactions and how to improve the safety profile of these drugs .

Synthesis of Related Compounds

Finally, n-Isopropylbenzenesulfonamide can be used as a starting material or intermediate in the synthesis of other sulfenamides, sulfinamides, and sulfonamides. This is significant for the development of new pharmaceuticals and compounds with various applications .

Wirkmechanismus

Target of Action

n-Isopropylbenzenesulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including n-Isopropylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by n-Isopropylbenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound disrupts DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of n-Isopropylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the DNA they need to grow and reproduce .

Safety and Hazards

N-Isopropylbenzenesulfonamide is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8(2)10-13(11,12)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIWHADSHFVRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277691 | |

| Record name | n-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Isopropylbenzenesulfonamide | |

CAS RN |

5339-69-5 | |

| Record name | N-(1-Methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3549 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5339-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

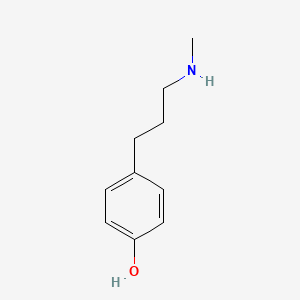

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1594646.png)